8-(叔丁基)色满-4-胺

描述

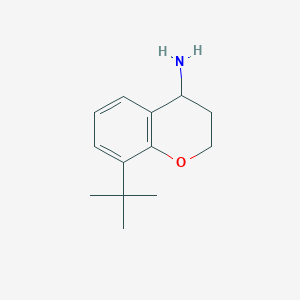

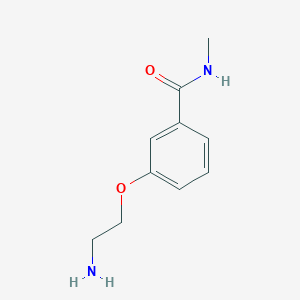

8-(tert-Butyl)chroman-4-amine is a heterocyclic compound. It is an important subject of research due to its potential use in various fields of research and industry. The molecular formula is C13H19NO and the molecular weight is 205.3 g/mol .

Molecular Structure Analysis

The structure of 8-(tert-Butyl)chroman-4-amine is a fusion of a benzene nucleus (ring A) with dihydropyran (ring B) which relates to chromane, chromene, chromone, and chromenone . The absence of a double bond in chromanone between C-2 and C-3 shows a minor difference from chromone but exhibits significant variations in biological activities .Chemical Reactions Analysis

The chroman-4-one framework is a significant structural entity that belongs to the class of oxygen-containing heterocycles . It acts as a major building block in a large class of medicinal compounds, and synthetic compounds exhibit a broad variety of remarkable biological and pharmaceutical activities .Physical And Chemical Properties Analysis

The molecular formula of 8-(tert-Butyl)chroman-4-amine is C13H19NO and the molecular weight is 205.3 g/mol .科学研究应用

抗癌活性

色满-4-酮衍生物因其潜在的抗癌特性而受到研究。色满-4-酮部分存在于天然化合物和合成类似物中,在抑制肿瘤生长和增殖方面展现出前景。 “8-(叔丁基)色满-4-胺”中的叔丁基可能增强其亲脂性,有助于更好地被细胞吸收并与癌细胞相互作用 .

抗炎和镇痛作用

色满-4-酮衍生物的抗炎和镇痛作用已有充分记载。这些化合物可以抑制促炎细胞因子的产生,并通过各种生化途径介导止痛。 “8-(叔丁基)色满-4-胺”可以作为开发新型抗炎药物的先导化合物 .

抗菌和抗真菌特性

色满-4-酮衍生物表现出抗菌和抗真菌活性,使其在治疗传染病方面具有价值。 “8-(叔丁基)色满-4-胺”的结构特征可以进行优化以增强这些特性,从而导致新型抗菌剂的开发 .

抗氧化潜力

色满-4-酮衍生物的抗氧化潜力归因于其清除自由基和保护细胞免受氧化应激的能力。 “8-(叔丁基)色满-4-胺”可以探索其抗氧化能力,这对于预防慢性疾病和衰老相关疾病至关重要 .

神经保护作用

色满-4-酮衍生物已显示出神经保护作用,这对于治疗神经退行性疾病至关重要。 “8-(叔丁基)色满-4-胺”的修饰以靶向特定神经通路可能导致治疗阿尔茨海默病和帕金森病等疾病的突破 .

化妆品应用

有趣的是,色满-4-酮衍生物已用于皮肤和头发护理的化妆品制剂中。它们可以改善质地,治疗皮肤和头发相关的缺陷,并有助于伤口愈合过程。 “8-(叔丁基)色满-4-胺”可能在具有治疗益处的化妆品产品的配方中找到应用 .

作用机制

The mechanism of action of 8-(tert-Butyl)chroman-4-amine is not yet fully understood. However, it is believed to act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Additionally, 8-(tert-Butyl)chroman-4-amine has been shown to have a positive effect on the activity of some other enzymes, including tyrosinase, lipoxygenase, and cyclooxygenase.

Biochemical and Physiological Effects

The biochemical and physiological effects of 8-(tert-Butyl)chroman-4-amine have been studied in a variety of organisms. In mice, 8-(tert-Butyl)chroman-4-amine has been shown to have a positive effect on memory and learning, as well as on motor coordination. Additionally, 8-(tert-Butyl)chroman-4-amine has been shown to have a protective effect against oxidative stress in rats, as well as to reduce inflammation in mice.

实验室实验的优点和局限性

The main advantage of using 8-(tert-Butyl)chroman-4-amine in laboratory experiments is its low toxicity. Additionally, 8-(tert-Butyl)chroman-4-amine is relatively inexpensive and easy to obtain. However, there are some limitations to its use in laboratory experiments. For example, 8-(tert-Butyl)chroman-4-amine has a relatively short half-life in the body, meaning that it must be administered frequently in order to maintain its effects. Additionally, 8-(tert-Butyl)chroman-4-amine can be degraded by certain enzymes, making it difficult to study its effects over long periods of time.

未来方向

There are a number of potential future directions for research related to 8-(tert-Butyl)chroman-4-amine. These include further studies of its mechanism of action, its potential therapeutic applications, its potential use as an enzyme inhibitor or activator, and its potential use as a drug delivery system. Additionally, further studies of its biochemical and physiological effects in various organisms, as well as its potential toxicity, are needed. Finally, further research is needed to determine the most effective methods of synthesizing 8-(tert-Butyl)chroman-4-amine.

安全和危害

The safety data sheet for ®-8-tert-butylchroman-4-amine suggests avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

属性

IUPAC Name |

8-tert-butyl-3,4-dihydro-2H-chromen-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO/c1-13(2,3)10-6-4-5-9-11(14)7-8-15-12(9)10/h4-6,11H,7-8,14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNOIBLQXMSCOST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=CC2=C1OCCC2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70655602 | |

| Record name | 8-tert-Butyl-3,4-dihydro-2H-1-benzopyran-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70655602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890839-83-5 | |

| Record name | 8-tert-Butyl-3,4-dihydro-2H-1-benzopyran-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70655602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(3-Amino-2-pyridinyl)(methyl)amino]-1-ethanol](/img/structure/B1385995.png)

![8-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B1386003.png)

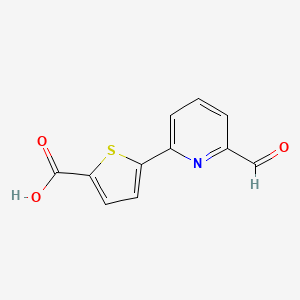

![3-[(5-Bromopyrimidin-2-yl)oxy]benzoic acid](/img/structure/B1386004.png)

![[5-(2-Furyl)isoxazol-3-yl]acetic acid](/img/structure/B1386012.png)

![4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}benzaldehyde](/img/structure/B1386015.png)